Ethyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a tetrahydropyrido ring fused with a pyrimidine ring, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method is the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
Ethyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Ethyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Thiazolopyrimidine Derivatives: These compounds are known for their therapeutic potential and are used in the development of new drugs.
Imidazole Containing Compounds: These compounds have significant therapeutic applications and are used in the treatment of various diseases.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N3O4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H19N3O4/c1-3-26-18(24)14-11-15-16(20-12(14)2)22(19(25)21-17(15)23)10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,23,25) |
InChI Key |
YHNIICACGFNMOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)NC(=O)N2CCC3=CC=CC=C3)C |
Origin of Product |
United States |
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